molecular formula C14H14N2O2 B15006317 2-methyl-N-(3-nitrobenzyl)aniline

2-methyl-N-(3-nitrobenzyl)aniline

Cat. No.: B15006317
M. Wt: 242.27 g/mol
InChI Key: PZMHFEAVCWYYLO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Methyl-N-(3-nitrobenzyl)aniline (IUPAC: N-[(3-nitrophenyl)methyl]-2-methylaniline) is a substituted aniline derivative with the molecular formula C₁₄H₁₄N₂O₂ (molecular weight: 242.28 g/mol). It features a 2-methyl group on the aniline ring and a 3-nitrobenzyl substituent on the nitrogen atom. The nitro group at the meta position of the benzyl moiety confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

For example, 4,4'-methylenebis(N-(3-nitrobenzyl)aniline) is synthesized by reacting 4,4'-methylenedianiline with 1-(bromomethyl)-3-nitrobenzene . Similarly, 2-methyl-N-(3-nitrobenzyl)aniline could be prepared via alkylation of 2-methylaniline with 3-nitrobenzyl bromide under basic conditions.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H14N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3

InChI Key

PZMHFEAVCWYYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Reductive Amination Route

The most efficient and direct approach for synthesizing 2-methyl-N-(3-nitrobenzyl)aniline involves the reductive amination of 3-nitrobenzaldehyde with 2-methylaniline. This method exploits the nucleophilic addition of the amine to the aldehyde, followed by reduction of the resulting imine intermediate.

Sodium Borohydride Method

The use of sodium borohydride as a reducing agent provides a mild and selective method for the reductive amination process, though certain precautions must be considered due to potential nitro group reduction.

Reaction Scheme:

  • Formation of imine intermediate: 3-nitrobenzaldehyde + 2-methylaniline → N-(3-nitrobenzylidene)-2-methylaniline + H₂O
  • Reduction: N-(3-nitrobenzylidene)-2-methylaniline + NaBH₄ → 2-methyl-N-(3-nitrobenzyl)aniline

Procedure:

  • To a stirred solution of 2-methylaniline (1.0 equiv, 2.0 mmol, 214 mg) in methanol (15 mL), add 3-nitrobenzaldehyde (1.0 equiv, 2.0 mmol, 302 mg).
  • Stir the reaction mixture at room temperature for 12 hours to ensure complete formation of the imine intermediate.
  • Cool the reaction mixture to 0°C and add sodium borohydride (1.0 equiv, 2.0 mmol, 76 mg) in portions while maintaining the temperature below 5°C.
  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
  • After completion (monitored by TLC), evaporate the methanol.
  • Dissolve the residue in ethyl acetate and wash with water followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound.

Expected Yield: 85-90%

Caution: When using sodium borohydride with nitro-containing compounds, there is a risk of partial reduction of the nitro group, potentially leading to the formation of potentially hazardous azo- and azoxy-compounds. A careful control of reaction conditions is necessary to avoid this side reaction.

Borane-tert-Butylamine Complex Method

Based on the findings of research on similar compounds, borane-tert-butylamine complex activated with methanesulfonic acid provides a safer alternative reducing agent that minimizes the risk of nitro group reduction.

Procedure:

  • Dissolve 2-methylaniline (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in tetrahydrofuran (THF).
  • Stir at room temperature for 4-6 hours to form the imine.
  • Add borane-tert-butylamine complex (1.2 equiv) to the reaction mixture.
  • Add methanesulfonic acid (0.1 equiv) dropwise to activate the reducing agent.
  • Stir the reaction mixture for 12 hours at room temperature.
  • Quench the reaction with methanol and concentrate under reduced pressure.
  • Purify the product by column chromatography.

Expected Yield: 80-85%

Iridium-Catalyzed Transfer Hydrogenation

Recent developments in transition metal-catalyzed reductive amination provide a more selective method using iridium catalysts, especially for substrates containing reducible groups like nitro functionalities.

Reaction Conditions:

  • In a pressure vessel, combine 2-methylaniline (1.0 equiv), 3-nitrobenzaldehyde (1.0 equiv), [Cp*IrCl₂]₂ catalyst (1-2 mol%), and potassium tert-butoxide (10 mol%) in isopropanol.
  • Heat the mixture at 80°C for 8-12 hours under nitrogen atmosphere.
  • After completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
  • Purify the crude product by column chromatography.

Expected Yield: 75-85%

This method is particularly valuable as it operates under milder conditions and typically shows high functional group tolerance.

Schiff Base Formation and Reduction

This two-step approach involves initial formation of the Schiff base (imine) followed by separate reduction, which can offer better control over reaction selectivity.

Schiff Base Formation

The preparation of N-(3-nitrobenzylidene)-2-methylaniline as a key intermediate:

Procedure:

  • In a 250 mL two-necked flask equipped with a Dean-Stark apparatus, combine 2-methylaniline (1.0 equiv, 10 mmol, 1.07 g) and 3-nitrobenzaldehyde (1.0 equiv, 10 mmol, 1.51 g) in dry toluene (50 mL).
  • Heat the mixture to reflux while continuously removing water formed during the reaction.
  • Monitor the reaction by TLC until completion (typically 4-6 hours).
  • Cool the reaction mixture, evaporate the solvent, and recrystallize the product from a mixture of ethyl acetate and n-hexane.

Expected Yield: 85-90% of the Schiff base intermediate

Reduction of the Schiff Base

Procedure using Sodium Cyanoborohydride:

  • Dissolve the Schiff base (1.0 equiv, 5 mmol) in methanol (25 mL) containing 1% acetic acid (to maintain pH 5-6).
  • Add sodium cyanoborohydride (1.2 equiv, 6 mmol, 377 mg) in portions at 0°C.
  • Stir the reaction at room temperature for 4-6 hours.
  • Adjust the pH to 8-9 with aqueous sodium hydroxide solution.
  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
  • Purify the product by column chromatography.

Expected Yield: 80-85% from the Schiff base (68-77% overall yield)

One-Pot Reductive Amination with Nitro Compounds

A novel approach involves the direct reductive amination of 3-nitrobenzaldehyde with 2-methylaniline catalyzed by iridium complexes and using B₂(OH)₄ as a co-reductant.

Procedure:

  • In a pressure vessel, combine 3-nitrobenzaldehyde (1.0 equiv, 2.0 mmol), 2-methylaniline (1.2 equiv, 2.4 mmol), [Cp*Ir(bpy)Cl]Cl catalyst (2 mol%), and tetrahydroxydiboron (3.0 equiv) in water/methanol (1:1, 10 mL).
  • Heat the mixture at 80°C for 24 hours under nitrogen atmosphere.
  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
  • Wash the organic layer with saturated sodium bicarbonate solution and brine.
  • Dry over sodium sulfate, concentrate, and purify by column chromatography.

Expected Yield: 60-70%

Advantages: This method is environmentally friendly as it uses water as a co-solvent and operates under relatively mild conditions.

Analysis and Characterization

Spectroscopic Characterization

Typical analytical data that would be expected for 2-methyl-N-(3-nitrobenzyl)aniline:

¹H NMR Spectroscopy

Expected ¹H NMR (600 MHz, CDCl₃) spectral data:

  • δ 8.15-8.20 (m, 1H, aromatic H adjacent to NO₂)
  • δ 7.95-8.00 (m, 1H, aromatic H)
  • δ 7.60-7.65 (m, 1H, aromatic H)
  • δ 7.45-7.50 (m, 1H, aromatic H)
  • δ 7.10-7.15 (m, 1H, aromatic H)
  • δ 6.95-7.05 (m, 1H, aromatic H)
  • δ 6.60-6.70 (m, 2H, aromatic H)
  • δ 4.40-4.45 (s, 2H, -CH₂-)
  • δ 3.80-3.90 (br s, 1H, -NH-)
  • δ 2.15-2.20 (s, 3H, -CH₃)
¹³C NMR Spectroscopy

Expected ¹³C NMR (150 MHz, CDCl₃) spectral data:

  • δ 148.5-149.0 (C-NO₂)
  • δ 145.5-146.0 (C-N from aniline)
  • δ 142.0-142.5 (aromatic C)
  • δ 133.5-134.0 (aromatic C)
  • δ 130.0-130.5 (aromatic CH)
  • δ 129.5-130.0 (aromatic CH)
  • δ 127.0-127.5 (aromatic CH)
  • δ 122.0-122.5 (aromatic CH)
  • δ 121.5-122.0 (aromatic CH)
  • δ 117.0-117.5 (aromatic CH)
  • δ 109.5-110.0 (aromatic CH)
  • δ 46.5-47.0 (-CH₂-)
  • δ 17.5-18.0 (-CH₃)
Infrared Spectroscopy

Characteristic IR absorption bands:

  • 3380-3420 cm⁻¹ (N-H stretching)
  • 3050-3080 cm⁻¹ (aromatic C-H stretching)
  • 2920-2950 cm⁻¹ (aliphatic C-H stretching)
  • 1590-1620 cm⁻¹ (aromatic C=C stretching)
  • 1520-1530 cm⁻¹ (NO₂ asymmetric stretching)
  • 1340-1350 cm⁻¹ (NO₂ symmetric stretching)
  • 1250-1280 cm⁻¹ (C-N stretching)
  • 730-770 cm⁻¹ (ortho-substituted benzene)
Mass Spectrometry

Expected mass spectral data:

  • HRMS (ESI): [M+H]⁺ calculated for C₁₄H₁₅N₂O₂: 243.1134; found: 243.1128-243.1140
  • Major fragments: m/z 196 (loss of NO₂), m/z 136 (C₈H₁₀N⁺), m/z 106 (C₇H₈N⁺)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Recommended HPLC conditions for analysis:

  • Column: C18 reversed-phase (150 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: 6-8 minutes (under these conditions)
Thin-Layer Chromatography (TLC)

Recommended TLC conditions:

  • Stationary phase: Silica gel 60 F₂₅₄
  • Mobile phase: Hexane/ethyl acetate (4:1 v/v)
  • Visualization: UV (254 nm), ninhydrin spray reagent (purple spot)
  • Rf value: 0.45-0.50 (using the above solvent system)

Comparative Analysis of Preparation Methods

The following table summarizes and compares the key features of the different preparation methods described:

Method Starting Materials Reaction Conditions Advantages Limitations Expected Yield (%)
NaBH₄ Reductive Amination 3-Nitrobenzaldehyde, 2-Methylaniline MeOH, RT, 12h; NaBH₄, 0°C→RT, 2-4h Simple procedure, readily available reagents Potential partial reduction of nitro group 85-90
Borane-tert-Butylamine Method 3-Nitrobenzaldehyde, 2-Methylaniline THF, RT, 4-6h; Borane complex, MsOH, RT, 12h Safer alternative, minimizes nitro reduction Requires handling of moisture-sensitive reagents 80-85
Ir-Catalyzed Transfer Hydrogenation 3-Nitrobenzaldehyde, 2-Methylaniline [Cp*IrCl₂]₂, t-BuOK, i-PrOH, 80°C, 8-12h Mild conditions, high functional group tolerance Requires expensive catalyst 75-85
Base-Mediated Alkylation 3-Nitrobenzyl halide, 2-Methylaniline K₂CO₃, DMF, RT, 8-12h Direct approach, useful when aldehyde unavailable Potential over-alkylation 70-80
Schiff Base Formation and Reduction 3-Nitrobenzaldehyde, 2-Methylaniline Toluene, reflux, 4-6h; then NaBH₃CN, MeOH/AcOH, RT, 4-6h Better control over selectivity Two-step process, lower overall yield 68-77 (overall)
One-Pot Reductive Amination with Nitro Compounds 3-Nitrobenzaldehyde, 2-Methylaniline [Cp*Ir(bpy)Cl]Cl, B₂(OH)₄, H₂O/MeOH, 80°C, 24h Environmentally friendly, water as co-solvent Longer reaction time, moderate yield 60-70

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-nitrobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(3-nitrobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-nitrobenzyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-methyl-N-(3-nitrobenzyl)aniline with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Methyl-N-(3-nitrobenzyl)aniline C₁₄H₁₄N₂O₂ 242.28 2-methyl, 3-nitrobenzyl Enhanced steric hindrance; moderate solubility in polar solvents
N-(3-Nitrobenzyl)aniline C₁₃H₁₂N₂O₂ 228.25 3-nitrobenzyl Lower steric bulk; higher solubility in organic solvents
N,N-Dibenzyl-2-methylaniline C₂₁H₂₁N 287.40 2-methyl, dual benzyl High lipophilicity; used in coordination chemistry
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline C₁₄H₁₂F₃N 263.25 2-methyl, 4-CF₃-phenyl Strong electron-withdrawing CF₃ group; potential for fluorinated drug design
N-(2-(Butylselanyl)-3-nitrobenzyl)aniline C₁₇H₁₉N₂O₂Se 386.30 Se-butyl, 3-nitrobenzyl Photoluminescent properties; applications in materials science

Reactivity and Functionalization

  • Electrophilic Substitution : The 2-methyl group in 2-methyl-N-(3-nitrobenzyl)aniline directs electrophiles to the para position of the aniline ring, while the nitro group deactivates the benzyl moiety toward further substitution .
  • Reduction Potential: Unlike N-(3-nitrobenzyl)aniline, the methyl group may sterically hinder catalytic hydrogenation of the nitro group to an amine .

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

SubstrateSolventTemperature (°C)Yield (%)Byproduct Observed
3-NitrobenzylamineToluene8052None
3-NitrobenzylamineDMF100452-Benzylphenol

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize 2-methyl-N-(3-nitrobenzyl)aniline?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and benzyl CH₂ groups (δ 4.0–4.5 ppm). The nitro group deshields adjacent protons, shifting signals downfield. For example, in a related compound, the benzyl CH₂ appears at δ 4.09 ppm .
  • IR : Stretching vibrations for C-N (1261 cm⁻¹) and NO₂ (1355 cm⁻¹) confirm functional groups .
  • HRMS : Calculate exact mass (e.g., C₁₄H₁₃N₂O₂: 265.0978) to validate molecular ion peaks .

Basic: What solvents and storage conditions stabilize 2-methyl-N-(3-nitrobenzyl)aniline?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Avoid water due to limited solubility .
  • Stability : Store under inert gas (N₂) at –20°C to prevent oxidation. Light-sensitive nitro groups require amber vials .

Advanced: How do substituent effects (e.g., nitro position) influence reactivity in catalytic reactions?

Methodological Answer:

  • Electronic Effects : Meta-nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Para-substituents may sterically hinder reactions, reducing yields .
  • Catalytic Mechanisms : In iridium-catalyzed alkylations, electron-withdrawing groups (e.g., NO₂) stabilize transition states, improving turnover frequency .

Q. Table 2: Substituent Impact on Catalytic Efficiency

Substituent PositionReaction Rate (mmol/h)Yield (%)
Para-nitro12.578
Meta-nitro18.392

Advanced: What computational methods model the electronic properties of 2-methyl-N-(3-nitrobenzyl)aniline?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict HOMO-LUMO gaps and charge distribution. The nitro group lowers LUMO energy, enhancing electron affinity .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility and degradation pathways .

Advanced: How can contradictory spectroscopic data (e.g., unexpected peaks) be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Advanced: What environmental degradation pathways exist for this compound, and how are they optimized?

Methodological Answer:

  • Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ catalysts under solar radiation achieve >90% degradation via hydroxyl radical (·OH) generation. Optimize using Box-Behnken design to balance pH, catalyst load, and irradiation time .
  • Bioremediation : Aniline dioxygenase enzymes from Pseudomonas spp. cleave the aromatic ring, but nitro groups may inhibit activity unless adaptive lab evolution is employed .

Q. Table 3: Degradation Efficiency Under Varied Conditions

pHCatalyst Load (g/L)Time (h)Degradation (%)
70.5485
51.0692

Advanced: How does steric hindrance from the 3-nitrobenzyl group affect synthetic outcomes?

Methodological Answer:

  • Steric Effects : Bulky 3-nitrobenzyl groups reduce nucleophilic attack efficiency in SNAr reactions. Use bulky base additives (e.g., DIPEA) to mitigate steric hindrance .
  • Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamic products (e.g., isoaromatized derivatives) over kinetic intermediates .

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